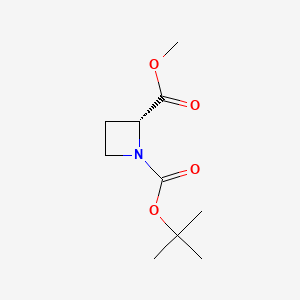
(R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C10H17NO4 and its molecular weight is 215.249. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C₉H₁₈N₂O₄
- Molecular Weight : 198.25 g/mol
- Structural Characteristics : The compound features an azetidine ring with two carboxylate groups, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to modulate enzyme activity, particularly transglutaminases, which are involved in post-translational modifications of proteins.
- Transglutaminase Inhibition : Studies indicate that this compound acts as an inhibitor of transglutaminase 2 (TG2), an enzyme implicated in several pathological conditions such as celiac disease and Huntington’s disease. The inhibition of TG2 leads to reduced deamidation of gluten peptides, which is significant in the context of celiac disease management .
Pharmacological Effects
The compound has demonstrated a range of pharmacological effects:
- Antimicrobial Activity : Preliminary research suggests that derivatives of azetidine compounds exhibit antimicrobial properties. For instance, modifications to the azetidine structure can enhance activity against both gram-positive and gram-negative bacteria .
- Anticancer Potential : There is emerging evidence that compounds similar to this compound may possess anticancer properties through the modulation of apoptotic pathways. Specifically, they may influence mitochondrial function and apoptosis in cancer cells .
Case Study 1: Inhibition of Transglutaminase Activity
A study explored the structure-activity relationship (SAR) of various azetidine derivatives, including this compound. The findings indicated that specific modifications could significantly enhance selectivity for TG2 over other transglutaminases, reducing off-target effects .
Case Study 2: Antimicrobial Testing
In vitro tests were conducted on derivatives of azetidine compounds against antibiotic-resistant strains. Results showed that certain modifications led to minimum inhibitory concentrations (MIC) in the range of 1–8 µM, indicating promising antimicrobial efficacy .
Data Tables
科学研究应用
Inhibition of Transglutaminase Activity
One of the primary applications of (R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate is its role as an inhibitor of transglutaminase 2 (TG2). This enzyme is implicated in various pathological conditions, including celiac disease and neurodegenerative disorders such as Huntington's disease. The compound's ability to inhibit TG2 leads to reduced deamidation of gluten peptides, which is crucial for managing celiac disease.
Case Study : A study examined the structure-activity relationship (SAR) of several azetidine derivatives, including this compound. The results indicated that specific structural modifications can enhance selectivity for TG2 over other transglutaminases, thereby minimizing off-target effects and improving therapeutic efficacy.
Antimicrobial Activity
Preliminary studies suggest that derivatives of azetidine compounds exhibit antimicrobial properties. Modifications to the azetidine structure can enhance activity against both gram-positive and gram-negative bacteria.
Case Study : In vitro tests on derivatives of azetidine compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 1 to 8 µM against antibiotic-resistant strains. This indicates promising antimicrobial efficacy and potential for developing new antibacterial agents.
Anticancer Potential
Emerging evidence suggests that compounds similar to this compound may possess anticancer properties through the modulation of apoptotic pathways. These compounds may influence mitochondrial function and apoptosis in cancer cells.
| Activity Type | Mechanism | Potential Applications |
|---|---|---|
| Transglutaminase Inhibition | Reduces deamidation of gluten peptides | Celiac disease management |
| Antimicrobial | Inhibits growth of bacteria | Development of new antibiotics |
| Anticancer | Modulates apoptotic pathways | Cancer therapy research |
属性
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R)-azetidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-6-5-7(11)8(12)14-4/h7H,5-6H2,1-4H3/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWUDHZVEBFGKS-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]1C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90725558 |
Source


|
| Record name | 1-tert-Butyl 2-methyl (2R)-azetidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260593-39-2 |
Source


|
| Record name | 1-tert-Butyl 2-methyl (2R)-azetidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













